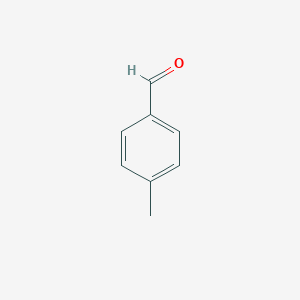

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone

Übersicht

Beschreibung

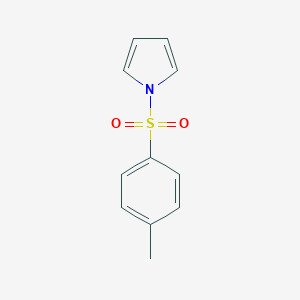

“1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone” is a chemical compound with the molecular formula C14H21NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient chiral synthesis of a related compound was detected by 1H NMR, 13C NMR, and MS, and the enantiomeric excess was determined by chiral HPLC analysis . Another synthesis involved a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Standard

This compound can serve as an analytical standard for the determination of analytes in various samples. It is particularly useful in environmental water samples, wastewater samples, and biological samples from humans and animals. Different chromatography techniques can utilize this compound to calibrate the equipment and ensure accurate measurements .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved sources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Wirkmechanismus

Target of Action

The primary target of this compound is the Beta-1 adrenergic receptor . This receptor plays a crucial role in the regulation of heart function. It is predominantly found in the heart and is responsible for mediating the effects of adrenaline and noradrenaline, which are key players in the body’s “fight or flight” response .

Mode of Action

This compound acts as a beta-adrenergic antagonist , also known as a beta-blocker . It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . By binding to the Beta-1 adrenergic receptors in the heart and vascular smooth muscle, it inhibits the effects of catecholamines epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and both systolic and diastolic blood pressure .

Biochemical Pathways

The compound’s action on the Beta-1 adrenergic receptor affects the adenylate cyclase pathway . By inhibiting the action of catecholamines, it prevents the activation of this pathway, leading to a decrease in the levels of cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA), affecting various downstream effects such as heart rate and contractility .

Pharmacokinetics

Like other beta-blockers, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in heart rate and force of contraction, and a reduction in blood pressure. These effects can be beneficial in conditions such as hypertension, angina, and certain types of cardiac arrhythmias .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its binding to the Beta-1 adrenergic receptor. Additionally, individual factors such as the patient’s age, liver function, and presence of other diseases can also influence the compound’s pharmacokinetics and overall effect .

Eigenschaften

IUPAC Name |

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,16-17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGMBGZUOIIVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(=O)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)